![molecular formula C14H20N2O B3383789 [3-(adamantan-1-yl)-1H-pyrazol-5-yl]methanol CAS No. 493038-57-6](/img/structure/B3383789.png)
[3-(adamantan-1-yl)-1H-pyrazol-5-yl]methanol
Overview
Description
[3-(adamantan-1-yl)-1H-pyrazol-5-yl]methanol is a compound that combines the structural features of adamantane and pyrazole. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(adamantan-1-yl)-1H-pyrazol-5-yl]methanol typically involves the reaction of adamantane derivatives with pyrazole precursors. One common method is the reaction of 1-adamantyl bromide with 3,5-dimethylpyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
[3-(adamantan-1-yl)-1H-pyrazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include ketones, dihydropyrazole derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[3-(adamantan-1-yl)-1H-pyrazol-5-yl]methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: The compound’s unique properties make it useful in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of [3-(adamantan-1-yl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The adamantane moiety provides stability and enhances the compound’s ability to interact with hydrophobic regions of proteins and membranes. The pyrazole ring can engage in hydrogen bonding and other interactions with biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
[3-(adamantan-1-yl)-1H-pyrazol-5-yl]methanol: shares similarities with other adamantane derivatives and pyrazole compounds, such as 1-adamantylpyrazole and 3,5-dimethylpyrazole
5-Amino-pyrazoles: These compounds are known for their versatility in organic synthesis and medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and physical properties. The presence of both adamantane and pyrazole moieties allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields .
Biological Activity
[3-(adamantan-1-yl)-1H-pyrazol-5-yl]methanol is a compound that integrates the structural characteristics of adamantane and pyrazole, which contributes to its unique chemical properties. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antiviral and anticancer properties.
- Chemical Formula : C14H20N2O
- Molecular Weight : 232.33 g/mol
- CAS Number : 493038-57-6
The compound's structure allows for interactions with biological targets, influenced by both the adamantane moiety's stability and the pyrazole ring's ability to participate in hydrogen bonding.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The adamantane structure enhances hydrophobic interactions, while the pyrazole ring facilitates hydrogen bonding. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that pyrazole derivatives can inhibit viral replication by targeting viral envelope proteins, which are crucial for viral assembly and infection processes .
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer effects. The compound's ability to influence cellular signaling pathways could lead to apoptosis in cancer cells. Investigations into structure-activity relationships (SAR) have highlighted the importance of specific substituents on the pyrazole ring for enhancing cytotoxicity against various cancer cell lines .
Case Studies
Several studies have focused on the biological activity of related pyrazole compounds:
- Antiviral Screening : A study evaluated a series of pyrazole derivatives against flavivirus infections, demonstrating that modifications in the pyrazole structure significantly impacted antiviral efficacy .
- Cytotoxicity Assessment : Research involving a range of substituted pyrazoles showed varying degrees of cytotoxic activity against human cancer cell lines. Compounds with specific electron-withdrawing groups exhibited enhanced potency, suggesting that this compound may similarly benefit from strategic modifications .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing [3-(adamantan-1-yl)-1H-pyrazol-5-yl]methanol, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of adamantane-containing precursors with hydrazine derivatives, followed by selective oxidation or reduction. For example, oxidation of pyrazole methanol derivatives using mild oxidizing agents (e.g., MnO₂ or Dess-Martin periodinane) under inert atmospheres can yield the target compound. Recrystallization from ethanol or methanol is effective for purification . Optimization involves adjusting stoichiometry, solvent polarity (e.g., THF or acetonitrile), and temperature (typically 50–80°C) to minimize byproducts. Monitoring via TLC or HPLC ensures reaction completion.
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The adamantane moiety produces distinct singlet peaks (e.g., ¹H NMR δ ~1.6–2.1 ppm for adamantane protons; pyrazole protons appear at δ ~6.5–7.5 ppm).
- FTIR : Key bands include O-H stretching (~3200–3500 cm⁻¹ for methanol group) and C=N/C=C vibrations (~1500–1600 cm⁻¹).
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight.
Cross-validation with computational simulations (e.g., DFT) resolves ambiguities in peak assignments .
Q. How can purity and stability of this compound be assessed during storage?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) to monitor degradation.
- Karl Fischer Titration : Quantify residual moisture, which can hydrolyze the methanol group.
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; analyze degradation products via LC-MS.
Stabilizers like BHT (0.01% w/w) in inert atmospheres (N₂) prolong shelf life .
Advanced Research Questions
Q. How do steric effects from the adamantane group influence reactivity in cross-coupling or functionalization reactions?
- Methodological Answer : The rigid adamantane scaffold imposes steric hindrance, limiting access to the pyrazole ring’s reactive sites (e.g., C-4 position). Computational modeling (DFT/B3LYP) predicts transition states for Suzuki-Miyaura or Buchwald-Hartwig couplings, identifying optimal ligands (e.g., XPhos) and bases (Cs₂CO₃). Experimental validation shows that microwave-assisted heating (100–120°C) enhances reaction rates by overcoming steric barriers .
Q. What strategies resolve contradictions in crystallographic vs. computational structural data for adamantane-pyrazole derivatives?
- Methodological Answer : Discrepancies arise from dynamic effects (e.g., crystal packing vs. gas-phase DFT models). Use:
- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding with methanol groups) .
- Periodic DFT Calculations : Incorporate crystal lattice parameters to match experimental data.
- Hirshfeld Surface Analysis : Quantify non-covalent interactions in the solid state .
Q. How can structure-activity relationships (SAR) guide the design of biologically active analogs?
- Methodological Answer :
- Functional Group Modifications : Replace the methanol group with bioisosteres (e.g., trifluoromethyl or carbamate) to modulate solubility and target binding.
- Adamantane Substitution : Introduce halogen atoms (e.g., F, Cl) at adamantane’s bridgehead positions to enhance lipophilicity and blood-brain barrier penetration.
- Docking Studies : Use AutoDock Vina with protein targets (e.g., viral proteases or GPCRs) to predict binding affinities. Validate via enzymatic assays (IC₅₀ determination) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Adamantane’s symmetry reduces stereochemical complexity, but chiral pyrazole derivatives require:
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed reactions.
- Chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for enantiomer separation.
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .
Q. Data Contradiction Analysis
Q. Why do different synthetic routes yield conflicting NMR data for this compound?
- Methodological Answer : Contradictions arise from:
- Solvent Effects : Polar solvents (DMSO-d₆) shift pyrazole proton signals upfield vs. CDCl₃.
- Tautomerism : Prototropic shifts between 1H-pyrazole and 2H-pyrazole forms alter splitting patterns.
- Impurity Artifacts : Residual solvents (e.g., THF) or adamantane oxidation byproducts (e.g., adamantanone) introduce extraneous peaks.
Standardize conditions (deuterated solvent, 25°C) and use 2D NMR (COSY, HSQC) for unambiguous assignments .
Properties
IUPAC Name |
[3-(1-adamantyl)-1H-pyrazol-5-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-8-12-4-13(16-15-12)14-5-9-1-10(6-14)3-11(2-9)7-14/h4,9-11,17H,1-3,5-8H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBSTRRGNORRCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NNC(=C4)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401212735 | |
Record name | 5-Tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401212735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
493038-57-6 | |
Record name | 5-Tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-3-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=493038-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401212735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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